3-(3-Chloro-4-fluorophenyl)prop-2-enoic acid

Übersicht

Beschreibung

3-(3-Chloro-4-fluorophenyl)prop-2-enoic acid, also known as 3-(3-Chloro-4-fluorophenyl)acrylic acid, is an organic compound with the molecular formula C9H6ClFO2. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to a prop-2-enoic acid moiety. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluorophenyl)prop-2-enoic acid typically involves the reaction of 3-chlorocinnamic acid with hydrogen fluoride. This reaction is generally carried out at room temperature in an appropriate solvent . The process can be summarized as follows:

Starting Material: 3-chlorocinnamic acid.

Reagent: Hydrogen fluoride.

Conditions: Room temperature, suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Chloro-4-fluorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Addition Reactions: The double bond in the prop-2-enoic acid moiety can undergo addition reactions with electrophiles and nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Addition: Electrophiles like bromine or nucleophiles like hydroxide ions.

Oxidation: Oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like sodium borohydride.

Major Products Formed

Substitution: Formation of derivatives with different substituents on the phenyl ring.

Addition: Formation of saturated compounds by addition across the double bond.

Oxidation/Reduction: Formation of carboxylic acids or alcohols depending on the reaction conditions.

Wissenschaftliche Forschungsanwendungen

3-(3-Chloro-4-fluorophenyl)prop-2-enoic acid is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: Potential use in the development of pharmaceuticals due to its structural properties.

Industry: Used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The prop-2-enoic acid moiety can participate in reactions that modify biological pathways, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(4-Chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic acid

- 3-Chloro-4-fluorophenylboronic acid

- (2E)-3-(2-chloro-3-fluorophenyl)prop-2-enoic acid

Uniqueness

3-(3-Chloro-4-fluorophenyl)prop-2-enoic acid is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which can significantly affect its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions in chemical and biological systems, making it valuable for various applications .

Biologische Aktivität

3-(3-Chloro-4-fluorophenyl)prop-2-enoic acid, also known as 3-(3-chloro-4-fluorophenyl)acrylic acid, has garnered attention in scientific research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a prop-2-enoic acid moiety and a chlorinated and fluorinated phenyl group. The presence of these halogen substituents significantly influences both its chemical behavior and biological activity.

Chemical Structure and Properties

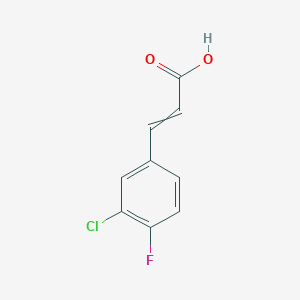

The chemical structure of this compound can be represented as follows:

This structure contributes to its unique reactivity and biological properties. The specific positioning of the chlorine and fluorine atoms on the phenyl ring affects the compound's interaction with biological targets, potentially enhancing its pharmacological effects.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have demonstrated its efficacy against various bacterial strains, suggesting that it may inhibit bacterial growth through mechanisms that disrupt cellular processes.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting specific enzymes or receptors involved in the inflammatory response. This makes it a candidate for further research in treating inflammatory diseases.

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro substituents play a crucial role in enhancing binding affinity, which may lead to the inhibition of specific pathways associated with inflammation and microbial activity.

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound, highlighting how variations in substituent positions can lead to significant differences in biological activity. For instance, compounds with similar structures but different halogen placements exhibit varying degrees of potency against microbial strains and inflammatory markers.

Data Table: Biological Activity Overview

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that demonstrated significant antibacterial activity, suggesting potential for development as an antimicrobial agent.

Case Study 2: Anti-inflammatory Potential

In another investigation, the anti-inflammatory effects were assessed using in vitro models where the compound was shown to reduce pro-inflammatory cytokine production. This suggests that it could be beneficial in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis.

Eigenschaften

IUPAC Name |

3-(3-chloro-4-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFKFZBXVYKVCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.